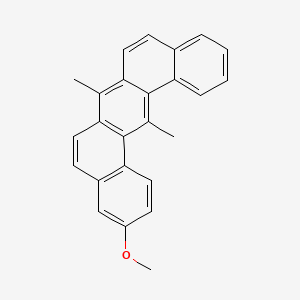
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is part of a larger class of PAHs known for their presence in the environment as pollutants resulting from incomplete combustion of organic matter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- are not well-documented. general methods for producing PAHs involve high-temperature processes such as pyrolysis or catalytic cracking of hydrocarbons. These methods can yield a mixture of PAHs, which are then separated and purified using techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps understand the biological effects of PAHs, including their potential carcinogenicity and mutagenicity.
Medicine: Studies on the interactions of this compound with biological molecules can provide insights into its potential health effects and mechanisms of toxicity.
Industry: It is used in the development of materials and processes that require PAHs, such as in the production of dyes and pigments.
Wirkmechanismus
The mechanism by which Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- exerts its effects involves its interaction with cellular components. PAHs, including this compound, are metabolically activated to form reactive intermediates that can bind to DNA and proteins, leading to mutations and cellular damage . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of PAHs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenz(a,h)anthracene
- Dibenz(a,c)anthracene
- Benzo(a)pyrene
Uniqueness
Dibenz(a,j)anthracene, 3-methoxy-7,14-dimethyl- is unique due to its specific structural modifications, such as the presence of methoxy and methyl groups. These modifications can influence its chemical reactivity, biological activity, and environmental behavior compared to other PAHs.
Eigenschaften
CAS-Nummer |
114326-29-3 |
|---|---|
Molekularformel |
C25H20O |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
7-methoxy-2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H20O/c1-15-20-11-8-17-6-4-5-7-22(17)24(20)16(2)25-21(15)12-9-18-14-19(26-3)10-13-23(18)25/h4-14H,1-3H3 |
InChI-Schlüssel |
GPYFWVHTZUBMFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















